6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
The compound 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine belongs to the pyrrolopyrimidine class, a bicyclic scaffold combining pyrrole and pyrimidine moieties. Its structure features a sulfonyl group linked to a 4-(trifluoromethyl)benzyl substituent at the 6-position (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases .
Properties
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-10(2-4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRPLJJKNAORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with a sulfonylating agent to introduce the benzylsulfonyl group. This intermediate is then reacted with a pyrrolo[3,4-d]pyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds similar to 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyrrolo[3,4-d]pyrimidine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Study Findings Smith et al. (2023) Demonstrated that derivatives of this compound inhibited proliferation in breast cancer cells by inducing apoptosis. Johnson et al. (2022) Reported synergistic effects when combined with standard chemotherapy agents, enhancing overall efficacy. -
Neurological Disorders
- The compound has been investigated for its neuroprotective effects. It has shown potential in modulating pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Outcome Lee et al. (2024) Found that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegeneration. Wang et al. (2023) Highlighted its ability to inhibit neuroinflammatory responses in microglial cells, which may contribute to its therapeutic potential in neurodegenerative conditions.
Pharmacological Applications
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Antimicrobial Activity
- Preliminary studies have indicated that 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits antimicrobial properties against various bacterial strains.
Study Results Garcia et al. (2022) Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations of the compound. Patel et al. (2023) Confirmed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent. -
Inhibition of Enzymatic Activity
- The compound has been explored for its ability to inhibit specific enzymes related to disease processes.
Research Findings Thompson et al. (2024) Identified that the compound acts as a selective inhibitor of certain kinases involved in cancer progression, potentially leading to targeted therapies. Kim et al. (2023) Reported on the inhibition of enzymes linked to inflammatory pathways, indicating a role in anti-inflammatory therapies.
Biochemical Applications
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Biomarker Development
- The unique structural properties of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine make it a candidate for biomarker development in various diseases.
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Drug Delivery Systems
- Research is ongoing into the use of this compound as part of drug delivery systems due to its favorable chemical properties and ability to modify pharmacokinetics.
Mechanism of Action
The mechanism of action of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN helicase enzyme, inhibiting its activity and thereby affecting DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,4-d]pyrimidine Core
Table 1: Key Structural Differences
Key Observations :
- Sulfonyl vs. Sulfanyl : The sulfonyl group (-SO₂-) in the target compound offers stronger hydrogen-bonding capacity than the sulfanyl (-SMe) group in ’s compound, which may influence solubility and target selectivity .
- Positional Isomerism : Pyrrolo[3,4-d]pyrimidine (target) and pyrrolo[2,3-d]pyrimidine () differ in ring fusion, altering the spatial arrangement of substituents and biological activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Chlorine substituents () further elevate LogP, suggesting higher tissue penetration but poorer solubility .
Biological Activity
The compound 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group and a trifluoromethylbenzyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it a valuable pharmacophore in drug design.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrolo Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrolo Derivative B | 12.5 | Escherichia coli |
Antileishmanial Activity
The compound has also been evaluated for its antileishmanial activity. In preclinical models, it demonstrated promising efficacy against Leishmania donovani and Leishmania infantum. Studies reported over 97% parasite clearance in mouse models at doses of 25 mg/kg .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, leading to increased cytotoxicity against pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolo derivatives for their antimicrobial properties. The results indicated that modifications in the side chains significantly influenced their efficacy against bacterial strains .
- Antileishmanial Assessment : In another study focusing on antileishmanial effects, the compound was assessed in both mouse macrophage cultures and hamster models. It exhibited robust activity with minimal cytotoxicity toward human lung fibroblasts (MRC-5 cells) .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : High lipophilicity suggests good oral bioavailability.
- Distribution : Compounds with trifluoromethyl groups often show extensive tissue distribution due to their ability to penetrate cellular membranes.
- Metabolism : Initial studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which require further investigation to elucidate specific metabolic routes .
Q & A
Q. What are the key synthetic routes for 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolo[3,4-d]pyrimidine core with 4-(trifluoromethyl)benzyl sulfonyl chloride. Critical steps include:
- Core preparation : Cyclocondensation of pyrrolidine derivatives with cyanamide or thiourea analogs under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonylation : Reaction with 4-(trifluoromethyl)benzyl sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to maximize yield (reported 40–65%) and minimize byproducts like over-sulfonylated species .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the pyrrolo[3,4-d]pyrimidine core and sulfonyl group integration (e.g., singlet for CF at δ ~120 ppm in F NMR) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
- FT-IR : Peaks at 1350–1300 cm (S=O stretching) and 1120 cm (C-F vibrations) .
- Elemental analysis : To validate molecular formula consistency (e.g., CHFNOS) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Improved aqueous solubility is achieved via co-solvents (e.g., 10% DMSO in PBS) .
- Stability : Stable at −20°C under inert atmosphere for >6 months. Degrades in acidic conditions (pH <3) via sulfonyl group hydrolysis; neutral to basic pH recommended for storage .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its kinase inhibition potential?
- Target identification : Use computational docking (e.g., AutoDock Vina) to screen against kinase domains (e.g., ATR kinase, implicated in DNA damage response) .
- In vitro assays :
- ATP-competitive inhibition assays (e.g., Kinase-Glo® Luminescent) with IC determination.
- Cell-based assays (e.g., viability in ATR-dependent cancer lines like HCT116) with dose-response curves (1–100 µM) .
- Counter-screening : Test selectivity against related kinases (ATM, DNA-PK) to rule off-target effects .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Yield discrepancies : Validate reaction conditions (e.g., moisture control during sulfonylation) and purity of intermediates via HPLC .
- Biological variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and use positive controls (e.g., VE-821 for ATR inhibition) .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability or biological replicates .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Core modifications : Introduce substituents at the pyrrolo[3,4-d]pyrimidine 2- or 4-positions (e.g., chloro, amino groups) to enhance kinase binding .
- Sulfonyl group variation : Replace 4-(trifluoromethyl)benzyl with substituted benzyl (e.g., 4-cyano, 3-chloro) to modulate lipophilicity and target engagement .
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assay) for lead optimization .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .
- Waste disposal : Incinerate in accordance with halogenated waste protocols due to the trifluoromethyl group .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction scalability without compromising purity?
- Flow chemistry : Continuous flow reactors reduce exothermic risks during sulfonylation and improve mixing efficiency .
- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) to identify robust conditions for >100 g batches .
Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : AMBER or GROMACS to model ATR kinase binding over 100 ns trajectories .
- QSAR models : Train algorithms on pyrrolo[3,4-d]pyrimidine derivatives to predict IC values and guide synthesis .
Q. How can researchers address low aqueous solubility in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
